2,3-Difluoro-4-methylbenzaldehyde 2,3-Difluoro-4-methylbenzaldehyde
Brand Name: Vulcanchem
CAS No.: 245536-50-9
VCID: VC2175836
InChI: InChI=1S/C8H6F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3
SMILES: CC1=C(C(=C(C=C1)C=O)F)F
Molecular Formula: C8H6F2O
Molecular Weight: 156.13 g/mol

2,3-Difluoro-4-methylbenzaldehyde

CAS No.: 245536-50-9

Cat. No.: VC2175836

Molecular Formula: C8H6F2O

Molecular Weight: 156.13 g/mol

* For research use only. Not for human or veterinary use.

2,3-Difluoro-4-methylbenzaldehyde - 245536-50-9

Specification

CAS No. 245536-50-9
Molecular Formula C8H6F2O
Molecular Weight 156.13 g/mol
IUPAC Name 2,3-difluoro-4-methylbenzaldehyde
Standard InChI InChI=1S/C8H6F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3
Standard InChI Key YCTVOFSIRYUUAN-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)C=O)F)F
Canonical SMILES CC1=C(C(=C(C=C1)C=O)F)F

Introduction

Chemical Identity and Structure

2,3-Difluoro-4-methylbenzaldehyde is a substituted benzaldehyde with the molecular formula C₈H₆F₂O. The compound features a benzene ring with strategic substitutions that influence its reactivity and applications. The presence of electron-withdrawing fluorine atoms adjacent to the aldehyde group creates a unique electronic environment that distinguishes this compound from other benzaldehyde derivatives.

Identification Parameters

The compound is precisely identified through various chemical registry systems and nomenclature frameworks. The table below summarizes the key identification parameters:

Identification ParameterValue
CAS Registry Number245536-50-9
Molecular FormulaC₈H₆F₂O
Molecular Weight156.129 g/mol
European Community (EC) Number670-749-1
DSSTox Substance IDDTXSID50378903
Wikidata IdentifierQ82168492

These identification parameters ensure unambiguous reference to this specific chemical entity across scientific literature and regulatory frameworks .

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in chemical literature and commercial catalogs:

  • 2,3-Difluoro-p-tolualdehyde

  • 2,3-Difluoro-p-tolylaldehyde

  • 2,3-Difluoro-4-tolylaldehyde

  • 2,3-Difluoro-4-tolualdehyde

  • 2,3-Difluoro-4-formyltoluene

  • Benzaldehyde, 2,3-difluoro-4-methyl- (9CI)

This diversity in nomenclature reflects different systematic naming conventions and trade designations used across the chemical industry and research communities.

Physical and Chemical Properties

The physical and chemical properties of 2,3-Difluoro-4-methylbenzaldehyde significantly influence its handling requirements, storage conditions, and potential applications in chemical synthesis.

Physical Properties

The compound exhibits distinctive physical characteristics that are summarized in the following table:

PropertyValue
Physical StateNot specified in sources, likely solid or liquid
Density1.241 g/cm³
Boiling Point204.2°C at 760 mmHg
Melting PointNot Available
Flash Point76.1°C

These properties indicate that the compound has moderate volatility and requires appropriate temperature control during handling and storage .

Structural Features and Reactivity

The molecular structure of 2,3-Difluoro-4-methylbenzaldehyde incorporates several key functional groups that determine its chemical behavior:

  • Aldehyde Group (-CHO): Provides a reactive site for nucleophilic addition reactions, making the compound valuable in various synthetic pathways

  • Fluorine Substituents: The two fluorine atoms at positions 2 and 3 modify the electronic properties of the aromatic ring

  • Methyl Group: The methyl substituent at position 4 introduces steric effects and modifies electron density distribution

The presence of electron-withdrawing fluorine atoms adjacent to the aldehyde group increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity toward nucleophiles compared to unsubstituted benzaldehyde .

Synthetic Applications and Utility

2,3-Difluoro-4-methylbenzaldehyde serves as a valuable building block in organic synthesis, particularly in pharmaceutical and fine chemical development.

Role as Synthetic Intermediate

The compound functions as a key starting material in various synthetic pathways. One notable application is in the synthesis of (2,3-Difluoro-4-methylphenyl)methanamine;hydrochloride, which involves:

  • Reduction of the aldehyde group to the corresponding alcohol

  • Conversion of the alcohol to an amine through appropriate synthetic steps

  • Formation of the hydrochloride salt

These transformations highlight the versatility of 2,3-Difluoro-4-methylbenzaldehyde as a precursor to more complex molecular architectures.

Analytical Characterization

Proper identification and quality assessment of 2,3-Difluoro-4-methylbenzaldehyde require appropriate analytical methods.

Chromatographic Analysis

Purity assessment and separation would typically involve:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

These analytical methods collectively ensure the identity, purity, and structural confirmation of the compound for research and industrial applications.

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